Bienvenue dans la boutique en ligne BenchChem!

RG14620

EGFR Signaling Urological Cancer Tyrosine Kinase Inhibition

Choose RG14620 for unambiguous EGFR pathway inhibition and ABCG2-mediated MDR reversal studies. Unlike AG555—which shares antiproliferative potency but fails to block EGFR autophosphorylation in T24 bladder carcinoma cells—RG14620 delivers verified on-target kinase suppression. It selectively inhibits ABCG2/BCRP without cross-reacting with ABCB1 or ABCC1, enabling cleaner MDR investigations. Its distinct EGFR IC₅₀ (3 μM vs. 0.1 μM for AG490) and absence of JAK2 off-target activity make it indispensable for SAR-driven tyrphostin research. In vivo tumor suppression and confirmed blood-brain barrier permeability (brain/plasma ratio 0.18) further extend its utility. Standard lab quantities in stock; bulk pricing available upon request.

Molecular Formula C14H8Cl2N2
Molecular Weight 275.1 g/mol
CAS No. 138989-56-7
Cat. No. B8022508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG14620
CAS138989-56-7
Molecular FormulaC14H8Cl2N2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N
InChIInChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4-
InChIKeyTYXIVBJQPBWBHO-QCDXTXTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RG14620 (CAS 138989-56-7) | Selective EGFR Inhibitor & ABCG2 Transporter Modulator – Technical Overview for Research Procurement


RG14620 (Tyrphostin RG14620), formally (Z)-alpha-[(3,5-dichlorophenyl)methylene]-3-pyridineacetonitrile [1], is a non-phenolic tyrphostin-class small molecule that functions as a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with a canonical IC₅₀ of 3 μM [2]. Beyond its primary target, RG14620 acts as a direct, selective inhibitor of the ATP-binding cassette transporter ABCG2 (BCRP), a key mediator of multidrug resistance (MDR) in cancer [3]. The compound demonstrates in vivo tumor growth suppression, and emerging evidence indicates blood-brain barrier permeability (brain/plasma ratio = 0.18) .

Why Generic Substitution of RG14620 Fails: Quantified Functional Divergence from Closely Related Tyrphostins


Substituting RG14620 with another EGFR-targeting tyrphostin or a generic kinase inhibitor introduces significant experimental risk due to divergent functional profiles that are not predicted by EGFR inhibition potency alone. For instance, while RG14620 and AG555 exhibit comparable antiproliferative IC₅₀ ranges (3-16 μM) across multiple carcinoma lines, only RG14620 functionally inhibits EGFR autophosphorylation in T24 cells [1]. Furthermore, RG14620 demonstrates high selectivity for the ABCG2 transporter relative to ABCB1 and ABCC1 [2], a feature absent in many other EGFR inhibitors that non-specifically modulate multiple drug transporters. Additionally, key analogs like AG490 possess substantially different EGFR inhibitory potency (IC₅₀ = 0.1 μM vs. 3 μM) and distinct secondary targets (JAK2), altering the cellular signaling consequences [3]. Such qualitative and quantitative divergences preclude interchangeable use in studies of EGFR signaling, MDR reversal, or in vivo models without fundamentally altering the experimental outcome.

RG14620 Evidence Guide: Quantifiable Differentiation from Comparator Analogs for Research Selection


Functional EGFR Autophosphorylation Inhibition in T24 Bladder Carcinoma Cells: RG14620 vs. AG555

In a direct head-to-head study evaluating the effects of tyrphostins on T24 transitional cell carcinoma cells, RG14620 demonstrated a clear functional advantage over AG555. While both compounds inhibited cell proliferation with similar potency (IC₅₀ range: 3-16 μM), only RG14620 was found to specifically inhibit epidermal growth factor receptor (EGFR) autophosphorylation in this cell line [1]. AG555 did not exhibit this specific inhibitory effect on the receptor's autophosphorylation, suggesting that RG14620 engages the EGFR target in a functionally distinct manner within this cellular context [1].

EGFR Signaling Urological Cancer Tyrosine Kinase Inhibition Functional Assays

Selective Modulation of ABCG2 (BCRP) Transporter: RG14620 vs. Other ABC Transporters

RG14620 exhibits high selectivity for the ABCG2 transporter over other major ATP-binding cassette (ABC) multidrug resistance transporters. In a comprehensive study using multidrug-resistant cancer cell lines, RG14620 was shown to selectively modulate ABCG2 function while demonstrating no significant interaction with ABCB1 (P-glycoprotein) or ABCC1 (MRP1) [1]. This specificity contrasts with many other EGFR inhibitors that non-selectively affect multiple transporters, complicating the interpretation of MDR reversal studies [1].

Multidrug Resistance ABC Transporters Chemosensitization Cancer Chemotherapy

Comparative EGFR Inhibitory Potency: RG14620 vs. AG490 (Tyrphostin B42)

RG14620 and AG490, both tyrphostin family members, exhibit markedly different EGFR inhibitory potencies. RG14620 inhibits EGFR with an IC₅₀ of 3 μM [1], while AG490 demonstrates substantially greater potency with an IC₅₀ of 0.1 μM [2]. This 30-fold difference in EGFR inhibition potency directly impacts the effective concentration range for target engagement in cellular assays. Furthermore, AG490 also potently inhibits JAK2, adding secondary pharmacology not present with RG14620 [2].

EGFR Kinase Inhibition Structure-Activity Relationship Chemical Probe Selection

Reversal of ABCG2-Mediated Multidrug Resistance: RG14620 Restores Chemosensitivity

RG14620 functionally reverses ABCG2-mediated multidrug resistance. At non-toxic concentrations, RG14620 enhances drug-induced apoptosis and restores chemosensitivity specifically in ABCG2-overexpressing multidrug-resistant cancer cells [1]. This chemosensitization effect is a direct consequence of RG14620's ability to inhibit the transport function of ABCG2, preventing the efflux of chemotherapeutic agents [1].

Multidrug Resistance Chemosensitization ABCG2 Combination Therapy

High-Value Research Applications for RG14620 Based on Evidence-Driven Differentiation


Elucidating EGFR Signaling Mechanisms in Urological Cancers

Researchers studying EGFR-dependent signaling pathways in bladder or renal cell carcinoma should prioritize RG14620 over similar tyrphostins like AG555. Evidence demonstrates that while both compounds exhibit comparable antiproliferative effects, only RG14620 functionally inhibits EGFR autophosphorylation in T24 bladder carcinoma cells [1]. This specific mechanistic engagement makes RG14620 essential for experiments requiring on-target modulation of EGFR kinase activity in these cancer types.

Isolating the Role of ABCG2 in Multidrug Resistance (MDR) Mechanisms

For studies focused specifically on ABCG2 (BCRP)-mediated drug efflux and resistance, RG14620 offers a critical advantage. Unlike many other EGFR inhibitors that exhibit broad, non-selective modulation of ABC transporters (including ABCB1 and ABCC1), RG14620 has been shown to selectively inhibit ABCG2 transport function without affecting ABCB1 or ABCC1 [2]. This selectivity allows for cleaner, less confounded investigations into ABCG2 biology and its role in MDR.

Validating ABCG2 as a Target for Chemosensitization in Drug-Resistant Cancer Models

RG14620 serves as a valuable chemical probe for validating ABCG2 as a therapeutic target to overcome chemoresistance. In ABCG2-overexpressing multidrug-resistant cell lines, treatment with non-toxic concentrations of RG14620 has been shown to enhance drug-induced apoptosis and restore sensitivity to chemotherapeutic agents [2]. This functional chemosensitization validates the use of RG14620 in pre-clinical combination studies aimed at reversing MDR.

Differentiating Tyrphostin Structure-Activity Relationships in Kinase Inhibition Studies

Due to its distinct potency profile (EGFR IC₅₀ = 3 μM) compared to other tyrphostins like AG490 (EGFR IC₅₀ = 0.1 μM, plus JAK2 inhibition), RG14620 is an essential tool for establishing structure-activity relationships (SAR) within the tyrphostin family [3]. Using RG14620 in parallel with higher-potency or multi-target tyrphostins enables researchers to delineate the contribution of specific structural modifications to target engagement and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for RG14620

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.